molecular formula C16H19NO4S B2748858 N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide CAS No. 1351650-61-7

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide

Cat. No.: B2748858
CAS No.: 1351650-61-7
M. Wt: 321.39
InChI Key: VZEZWFDDVGBQTG-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-phenoxyethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)dodecanamide
  • N-(2-methoxy-5-methylphenyl)cyanothioformamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-13-8-9-16(20-2)15(12-13)17-22(18,19)11-10-21-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEZWFDDVGBQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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